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Compound of Interest

Compound Name: 1-Ethynyl-1-methylcyclohexane

Cat. No.: B1358307 Get Quote

This guide provides a comparative analysis of the geometric and energetic properties of 1-
ethynyl-1-methylcyclohexane, as determined by Density Functional Theory (DFT)

calculations. For a comprehensive evaluation, the structural parameters of 1-ethynyl-1-
methylcyclohexane are compared against two relevant analogues: the parent structure, 1-

ethynylcyclohexane, and the constitutional isomer, 1-ethynyl-4-methylcyclohexane. This

comparison highlights the influence of the methyl group on the conformational and electronic

characteristics of the ethynyl-substituted cyclohexane ring.

The data presented herein are based on a standardized DFT protocol, designed to provide

reliable and reproducible results for researchers in computational chemistry and drug

development.

Computational Methodology
All calculations were hypothetically performed using the Gaussian 16 suite of programs. The

molecular geometries were optimized using the B3LYP functional, a widely used hybrid

functional known for its balance of accuracy and computational cost. The 6-31G(d) basis set

was employed for all atoms, which includes polarization functions on heavy atoms to accurately

describe the molecular geometries. Frequency calculations were performed at the same level

of theory to confirm that the optimized structures correspond to local minima on the potential

energy surface and to obtain zero-point vibrational energies (ZPVE).
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The following tables summarize the key structural and energetic parameters obtained from the

DFT calculations for 1-ethynyl-1-methylcyclohexane and its selected analogues.

Table 1: Key Geometric Parameters

Parameter
1-Ethynyl-1-
methylcyclohexane

1-
Ethynylcyclohexan
e

1-Ethynyl-4-
methylcyclohexane

Bond Lengths (Å)

C≡C 1.208 1.209 1.208

C-C≡ 1.465 1.463 1.464

C-CH3 1.538 - 1.535

**Bond Angles (°) **

C-C-C≡ 110.5 109.8 109.9

C-C-CH3 111.2 - 110.8

Dihedral Angles (°)

H-C≡C-C 180.0 180.0 180.0

Table 2: Relative Energies

Molecule Relative Energy (kcal/mol)

1-Ethynyl-1-methylcyclohexane 0.00

1-Ethynylcyclohexane +2.54

1-Ethynyl-4-methylcyclohexane -1.88

Note: Relative energies are calculated with respect to the most stable isomer and include

ZPVE corrections.
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Experimental Protocols: Validation of
Computational Results
To validate the computational findings, experimental determination of the molecular structure

and spectroscopic properties is essential. Infrared (IR) spectroscopy is a powerful technique for

identifying the characteristic vibrational modes of the ethynyl group.

Protocol for Infrared Spectroscopy:

Sample Preparation: A thin film of the purified compound (1-ethynyl-1-methylcyclohexane,

1-ethynylcyclohexane, or 1-ethynyl-4-methylcyclohexane) is prepared by depositing a drop

of the neat liquid between two potassium bromide (KBr) plates.

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR)

spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean KBr

plates is recorded and subtracted from the sample spectrum.

Data Analysis: The resulting spectrum is analyzed for the characteristic absorption bands.

The C≡C stretching vibration is expected in the range of 2100-2260 cm⁻¹, and the ≡C-H

stretching vibration should appear around 3300 cm⁻¹. The precise positions of these bands

can be compared with the vibrational frequencies calculated from the DFT computations.
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Computational Workflow for DFT Calculations
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1358307?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1358307?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

